
N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine, Dicyclohexylammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine): is a deuterated analog of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling in this compound makes it particularly useful for studies involving metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) typically involves the following steps:
Starting Materials: The synthesis begins with L-cysteine and 3-hydroxypropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Deuterium Labeling: The deuterium atoms are introduced during the synthesis of the 3-hydroxypropyl group, which is then attached to the L-cysteine molecule.
Final Product Formation: The final step involves the acetylation of the amino group of L-cysteine to form N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6. This is followed by the addition of dicyclohexylamine to form the dicyclohexylamine salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its chemical purity and isotopic labeling.
化学反応の分析
Types of Reactions
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of N-Acetyl-S-(3-oxopropyl)-L-cysteine-d6.
Reduction: Reformation of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes.
Pathways Involved: It is involved in the detoxification pathways where it conjugates with toxic metabolites to form less harmful compounds that can be excreted from the body.
類似化合物との比較
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) can be compared with other similar compounds such as:
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine: The non-deuterated analog, which is used in similar applications but lacks the benefits of deuterium labeling.
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d3: Another deuterated analog with fewer deuterium atoms, used for slightly different research purposes.
The uniqueness of N-Acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 (dicyclohexylamine) lies in its extensive deuterium labeling, which provides enhanced stability and allows for more precise studies in metabolic and pharmacokinetic research.
特性
分子式 |
C20H38N2O4S |
|---|---|
分子量 |
408.6 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C8H15NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(11)9-7(8(12)13)5-14-4-2-3-10/h11-13H,1-10H2;7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t;7-/m.0/s1/i;2D2,3D2,4D2 |
InChIキー |
IAJLPGZWRSPJLM-ADTUXPRVSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
正規SMILES |
CC(=O)NC(CSCCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


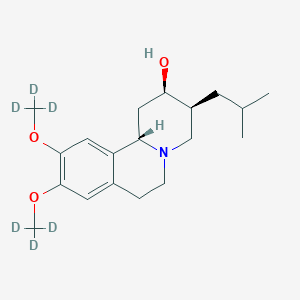
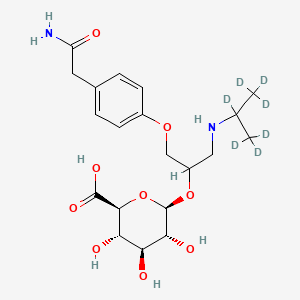
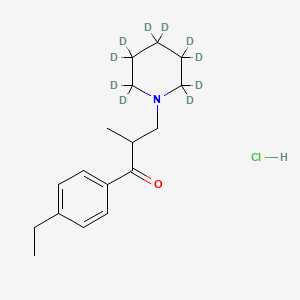
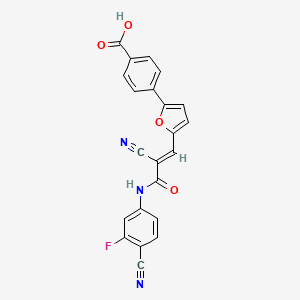
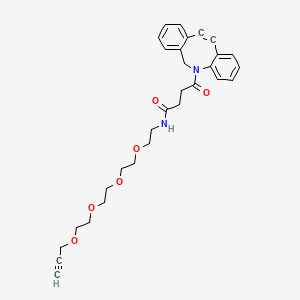
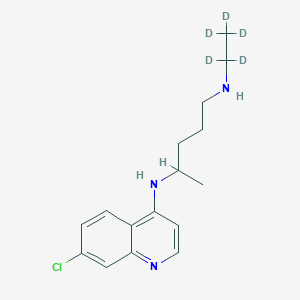


![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)
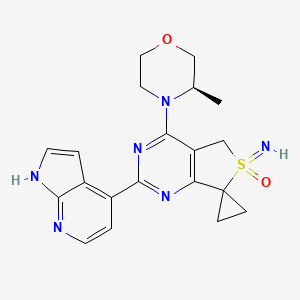

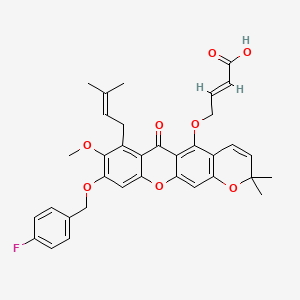
![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)

